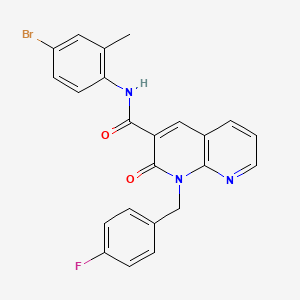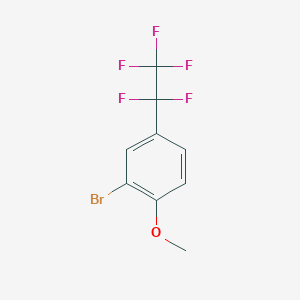![molecular formula C27H26N2O4 B2429991 Fmoc-Ala[3-(1-THQ)]-OH CAS No. 2389078-97-9](/img/structure/B2429991.png)
Fmoc-Ala[3-(1-THQ)]-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ala[3-(1-THQ)]-OH is a derivative of Fmoc-L-alanine, a versatile reagent used in Fmoc solid-phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .
Molecular Structure Analysis
The molecular structure of Fmoc-Ala[3-(1-THQ)]-OH consists of two molecules of L-alanine linked together through a peptide bond, with a protecting group (Fmoc) attached to the N-terminal amino acid .Chemical Reactions Analysis
Fmoc-Ala[3-(1-THQ)]-OH, like Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Ala[3-(1-THQ)]-OH are not explicitly stated in the search results .Applications De Recherche Scientifique
These applications highlight the versatility and potential impact of Fmoc-Ala[3-(1-THQ)]-OH in various scientific and technological domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or have additional questions, feel free to ask!
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Fmoc-Ala[3-(1-THQ)]-OH is a derivative of the amino acid alanine . The primary targets of this compound are the proteins and peptides that it helps to synthesize . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
The compound operates by protecting the amine group during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-Ala[3-(1-THQ)]-OH serves as a temporary protector during the synthesis process . This protection allows for the controlled addition of amino acids to a growing peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, allowing the peptide to fold into its functional conformation .
Biochemical Pathways
Fmoc-Ala[3-(1-THQ)]-OH is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which link amino acids together to form proteins . The resulting proteins can then participate in a variety of biochemical pathways, depending on their specific functions.
Pharmacokinetics
The pharmacokinetic properties of Fmoc-Ala[3-(1-THQ)]-OH are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be controlled within the synthetic process . The bioavailability of the compound would also be determined by the efficiency of the synthesis process and the subsequent processing and purification steps.
Result of Action
The primary result of Fmoc-Ala[3-(1-THQ)]-OH’s action is the successful synthesis of peptides . These peptides can range from small dipeptides to large proteins, depending on the specifics of the synthesis process . The resulting peptides can have a wide range of effects at the molecular and cellular levels, depending on their specific sequences and structures.
Action Environment
The action of Fmoc-Ala[3-(1-THQ)]-OH is influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic single amino acids . Additionally, factors such as temperature, pH, and ion concentrations can affect the efficiency of peptide synthesis . Therefore, careful control of these environmental parameters is crucial for optimizing the action, efficacy, and stability of Fmoc-Ala[3-(1-THQ)]-OH.
Propriétés
IUPAC Name |
(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOIDAZSTFNCQY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala[3-(1-THQ)]-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2429908.png)
![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)
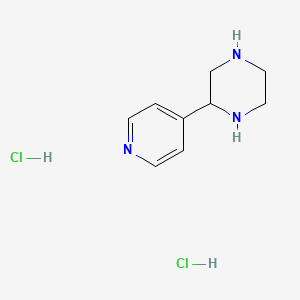

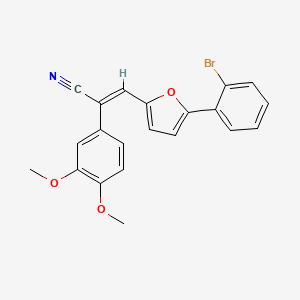
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)
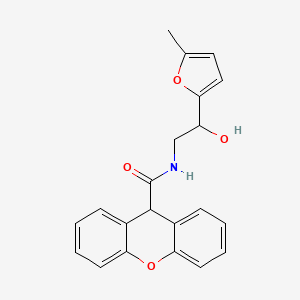

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
